N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-propyl-3-isoxazolecarboxamide
Overview
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-propyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15862589 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Cytotoxicity and Synthesis
A study focused on the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, exploring their cytotoxic activity against cancer cell lines. This research highlights the potential of pyrazole derivatives in cancer therapy due to their ability to inhibit cell growth in vitro (Hassan et al., 2014).
Phosphodiesterase Inhibitors
Another study explored pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. This illustrates the utility of pyrazole derivatives in developing new therapeutic agents with high selectivity and potency (Raboisson et al., 2003).
Corrosion Inhibition
The synthesis of hydrazinecarbothioamide derivatives and their application as corrosion inhibitors for mild steel in acidic solutions have been studied. These compounds show a high efficiency in protecting metals against corrosion, highlighting an industrial application of pyrazole derivatives (Al-amiery et al., 2013).
Potential Applications
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated their potential as novel antipsychotic agents. These compounds showed promising results in behavioral animal tests without interacting with dopamine receptors, suggesting a new pathway for antipsychotic drug development (Wise et al., 1987).
Antimicrobial Activity
The synthesis and evaluation of pyrazole derivatives for their antimicrobial activity against various pathogens have been reported. Some compounds exhibited significant inhibitory effects, offering insights into the design of new antimicrobial agents (Hawas et al., 2012).
Carbonic Anhydrase Inhibitors
Metal complexes of heterocyclic sulfonamide with strong carbonic anhydrase inhibitory properties were synthesized, showing very powerful inhibition against human carbonic anhydrase isoenzymes. This suggests applications in treating conditions associated with altered carbonic anhydrase activity (Büyükkıdan et al., 2013).
Properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-5-propyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-6-16-9-17(21-24-16)18(23)20-15-10-19-22(12-15)11-14-8-5-4-7-13(14)2/h4-5,7-10,12H,3,6,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHKXBIQAIAMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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